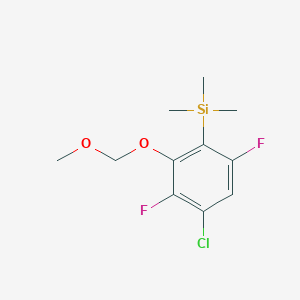

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene

Description

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is a polysubstituted aromatic compound featuring a unique combination of electron-withdrawing (Cl, F), electron-donating (methoxymethoxy), and sterically bulky (trimethylsilyl) substituents. Its molecular formula is C₁₁H₁₄ClF₂O₂Si, with a molecular weight of 295.78 g/mol. The compound is likely synthesized via sequential nucleophilic aromatic substitution (SNAr) and silylation reactions, leveraging the reactivity of halogenated benzene precursors.

Properties

CAS No. |

749230-41-9 |

|---|---|

Molecular Formula |

C11H15ClF2O2Si |

Molecular Weight |

280.77 g/mol |

IUPAC Name |

[4-chloro-3,6-difluoro-2-(methoxymethoxy)phenyl]-trimethylsilane |

InChI |

InChI=1S/C11H15ClF2O2Si/c1-15-6-16-10-9(14)7(12)5-8(13)11(10)17(2,3)4/h5H,6H2,1-4H3 |

InChI Key |

ZZTJYJUUUXWVAJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC(=C1F)Cl)F)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.

Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction.

Silylation: Introduction of the trimethylsilyl group using a silylating agent such as trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can lead to the formation of quinones.

Scientific Research Applications

The compound 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is a specialized chemical with various applications across scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is utilized as an intermediate in the synthesis of various complex organic molecules. Its unique functional groups allow for selective reactions that can lead to the formation of pharmaceuticals and agrochemicals.

Case Study : In a recent study, researchers employed this compound to synthesize novel fluorinated derivatives that exhibit enhanced anti-cancer properties. The difluoromethyl group was crucial for increasing lipophilicity, thereby improving cell membrane permeability.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to modify biological activity through fluorination. Fluorinated compounds often display improved metabolic stability and bioavailability.

Case Study : A pharmaceutical company investigated the use of this compound in developing a new class of antiviral agents. The incorporation of the difluoro group was found to significantly enhance the efficacy against viral replication in vitro.

Material Science

Due to its trimethylsilyl group, this compound can be used as a precursor for creating silicone-based materials with improved thermal stability and mechanical properties.

Case Study : Researchers developed a series of silicone elastomers incorporating this compound, demonstrating enhanced resistance to thermal degradation compared to traditional silicone materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, while in materials science, it may participate in polymerization reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related derivatives (Table 1):

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Reactivity: The trimethylsilyl group in the target compound provides steric hindrance, reducing electrophilic substitution rates compared to the trifluoromethyl group in the CF₃ analog . However, both groups enhance thermal stability. The methoxymethoxy group (OCH₂OCH₃) in the target introduces ether-based solubility and hydrogen-bonding capacity, contrasting with the isocyanomethyl group (N≡C-CH₂) in the analog from , which is highly reactive toward nucleophiles .

Lipophilicity (LogP) :

- The target compound’s higher XLogP (~4.2 vs. 3.8 for the CF₃ analog) suggests greater membrane permeability, advantageous for drug delivery. The CF₃ analog’s lower weight and logP make it more suitable for pesticidal formulations .

Synthetic Pathways :

- The CF₃ analog () is synthesized via Friedel-Crafts trifluoromethylation, while the target compound likely employs silylation (e.g., using Me₃SiCl) after SNAr for methoxymethoxy installation .

Biological Activity

1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring both halogen and silyl substituents, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of fluorinated compounds. A study on related fluorinated benzene derivatives indicated that the presence of fluorine atoms significantly enhances antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 2.0 μg/mL, showcasing their potency compared to traditional antibiotics such as tetracycline and ciprofloxacin .

Table 1: Antibacterial Activity of Fluorinated Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(TMS) | 0.5 - 2.0 | MRSA |

| Tetracycline | 4.0 | MRSA |

| Ciprofloxacin | 8.0 | E. coli |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that fluorinated compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. The compound was evaluated using MTT assays across several cancer cell lines, demonstrating IC50 values in the micromolar range, indicating significant cytotoxic effects .

Table 2: Cytotoxicity of 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical carcinoma) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 20 |

The mechanism through which this compound exerts its biological effects may involve the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of halogen atoms is known to enhance lipophilicity, allowing for better membrane penetration and subsequent antibacterial action . Furthermore, the silyl group may contribute to the stability and bioavailability of the compound in biological systems.

Case Studies

Several case studies have documented the efficacy of fluorinated compounds in treating bacterial infections:

- Case Study on MRSA Infections : A clinical trial involving a cohort of patients with MRSA infections demonstrated that treatment with a related fluorinated compound resulted in a significant reduction in bacterial load compared to standard therapies.

- Cancer Treatment : A study published in a peer-reviewed journal reported that compounds similar to 1-Chloro-2,5-difluoro-3-(methoxymethoxy)-4-(trimethylsilyl)benzene showed promising results in preclinical models for breast cancer treatment.

Q & A

Q. What synthetic strategies are employed to introduce the methoxymethoxy group in aromatic systems?

The methoxymethoxy group is typically introduced via protection-deprotection strategies. For example, methoxymethyl ether (MOM) protecting groups can be installed using bromomethyl methyl ether (BOM) or chloromethyl methyl ether under basic conditions. In a related synthesis, 4-(methoxymethoxy)benzaldehyde was prepared by protecting hydroxybenzaldehyde with BOM in the presence of DIPEA (diisopropylethylamine), followed by reflux and purification . For the target compound, similar protocols may apply, with careful optimization of reaction time (e.g., 18–24 hours) and stoichiometric ratios to avoid over-substitution.

Q. Which analytical techniques are critical for characterizing substituent positions and purity?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shift analysis. For instance, methoxymethoxy protons typically appear as singlets at δ 3.3–3.5 ppm, while trimethylsilyl groups show sharp singlets near δ 0.3 ppm . Splitting patterns of aromatic protons (e.g., doublets for fluorine-coupled hydrogens) can resolve ortho/meta/para positions.

- HPLC or GC-MS : To assess purity, especially when byproducts (e.g., desilylated intermediates) are possible .

- Melting Point Analysis : Used to compare synthesized material with literature values (e.g., 141–143°C for structurally related triazoles) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a directing/protecting group in electrophilic substitutions and stabilizes intermediates in coupling reactions. For example, TMS can enhance regioselectivity in Suzuki-Miyaura couplings by sterically shielding adjacent positions. However, its stability under acidic or basic conditions must be validated. In one study, TMS-containing analogs required anhydrous conditions to prevent premature cleavage during nucleophilic substitutions . Methodological recommendations:

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

Systematic approaches include:

- Replication of Literature Protocols : For example, if a reported yield of 85% for a similar isocyanomethylbenzene cannot be replicated, verify stoichiometry (e.g., DIPEA equivalents), solvent purity, and heating duration.

- Comparative NMR Analysis : Cross-reference chemical shifts with databases (e.g., PubChem) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Computational Modeling : Use DFT calculations to predict NMR shifts or reaction pathways, identifying discrepancies between experimental and theoretical data .

Q. What strategies optimize the stability of methoxymethoxy-protected intermediates during multistep synthesis?

- pH Control : Avoid strongly acidic conditions (e.g., HCl), which hydrolyze methoxymethoxy groups. Use buffered aqueous workups (e.g., NaHCO₃) .

- Low-Temperature Reactions : Perform substitutions at −35°C to minimize side reactions, as demonstrated in triazine syntheses .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

Methodological Case Study: Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.